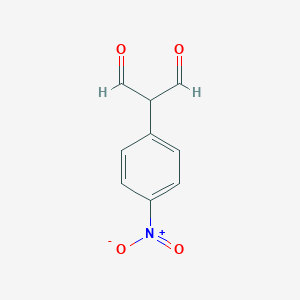

2-(4-Nitrophenyl)malonaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZKOZLDEWIJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508158 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18915-53-2 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2-(4-Nitrophenyl)malonaldehyde. The information is intended to support research and development activities where this compound may be of interest, particularly in studies related to oxidative stress and cellular signaling.

Chemical and Physical Properties

This compound, with the CAS number 18915-53-2, is a dicarbonyl compound featuring a nitrophenyl substituent.[1] Its structural and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄ | [2][3] |

| Molecular Weight | 193.16 g/mol | [1][4] |

| Appearance | Beige solid | [1] |

| Melting Point | 231-233 °C (decomposes) | [1] |

| Predicted XlogP | 1.1 | [2] |

| pKa (of parent malonaldehyde) | 4.46 (enolate) | [5][6] |

| Solubility | Limited data available. Likely soluble in polar organic solvents such as DMSO and DMF, based on the properties of similar nitroaromatic compounds.[7] | N/A |

| Density | No experimental data found. | N/A |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1740 cm⁻¹.[12] The nitro group (NO₂) would also exhibit strong symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present.

-

UV-Vis Spectroscopy: Malonaldehyde and its derivatives are known to exhibit pH-dependent UV absorption.[12] The parent malonaldehyde has absorption maxima at approximately 245 nm in acidic conditions and 267 nm in basic conditions.[12] The presence of the 4-nitrophenyl chromophore would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route is the Vilsmeier-Haack reaction , which is a widely used method for the formylation of activated aromatic and aliphatic compounds.[13][14][15][16] This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[13][14][15][16]

A potential synthetic pathway could involve the formylation of 4-nitrophenylacetic acid or a related precursor. The general mechanism for the Vilsmeier-Haack reaction is outlined below.

Reactivity

Malonaldehydes are known to be highly reactive compounds. The presence of two carbonyl groups and an acidic α-hydrogen makes them susceptible to a variety of reactions, including condensations, additions, and cyclizations. The reactivity of malonaldehyde is central to its role as a biomarker for lipid peroxidation, as it readily reacts with thiobarbituric acid (TBA) to form a colored adduct.[17]

Biological Significance and Experimental Applications

Role in Oxidative Stress and Lipid Peroxidation

This compound is structurally related to malondialdehyde (MDA), a well-established biomarker for oxidative stress and lipid peroxidation.[18][19][20][21] Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage.[22] The breakdown of polyunsaturated fatty acids during this process generates MDA, and its quantification is a common method to assess the extent of oxidative damage in biological systems.[18][19][20][21]

The primary analytical method for MDA detection is the Thiobarbituric Acid Reactive Substances (TBARS) assay .[17] In this assay, MDA reacts with TBA under acidic conditions and high temperature to produce a fluorescent, pink-colored adduct that can be measured spectrophotometrically.[17]

Experimental Workflow: TBARS Assay for Lipid Peroxidation

The following diagram illustrates a generalized workflow for the TBARS assay, a common application for malonaldehyde-related compounds in assessing oxidative stress.

Potential Role in Cellular Signaling

While direct evidence for the involvement of this compound in specific signaling pathways is scarce, the parent compound, malondialdehyde, and other reactive aldehydes generated during lipid peroxidation are known to modulate cellular signaling.[22][23][24][25] These aldehydes can form adducts with proteins and DNA, potentially altering their function and contributing to cellular responses to oxidative stress.[22][23][24][25] The introduction of a nitrophenyl group could modify the reactivity and signaling potential of the malonaldehyde backbone, a subject that warrants further investigation.

Safety Information

This compound is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always consult the appropriate safety data sheets and follow established laboratory protocols.

References

- 1. 2-(4-NITROPHENYL)MALONDIALDEHYDE | 18915-53-2 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C9H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H7NO4 | CID 12725383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. minio.scielo.br [minio.scielo.br]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Ultraviolet Absorption Spectrum of Malonaldehyde in Water Is Dominated by Solvent-Stabilized Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. 4-Nitrocinnamaldehyde [webbook.nist.gov]

- 18. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Is malonaldehyde a valuable indicator of lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular Signaling, Cellular Responses | Molecular Devices [moleculardevices.com]

- 24. Regulation of cellular signals from nutritional molecules: a specific role for phytochemicals, beyond antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Nitrophenyl)malonaldehyde structural formula and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)malonaldehyde, covering its chemical structure, nomenclature, physicochemical properties, and key experimental applications. The information is intended to support research and development activities where this compound or its analogs are of interest.

Chemical Identity and Structure

This compound, also known by its IUPAC name 2-(4-nitrophenyl)propanedial , is an organic compound featuring a malonaldehyde core substituted with a 4-nitrophenyl group at the central carbon position.[1][2] This substitution significantly influences the molecule's reactivity and properties compared to unsubstituted malondialdehyde.

-

IUPAC Name: 2-(4-nitrophenyl)propanedial[1]

-

Synonyms: 2-(4-Nitrophenyl)malondialdehyde, (4-Nitrophenyl)propanedial[2][3]

-

CAS Number: 18915-53-2[2]

-

Structure:

Physicochemical and Spectrometric Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 193.16 g/mol | [2][4] |

| Monoisotopic Mass | 193.0375 Da | [1] |

| Appearance | Beige solid | [2] |

| Melting Point | 231-233 °C (decomposes) | [2] |

| Predicted XlogP | 1.1 | [1] |

Mass Spectrometry Data (Predicted Collision Cross Section, Ų) [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.04478 | 137.3 |

| [M+Na]⁺ | 216.02672 | 144.6 |

| [M-H]⁻ | 192.03022 | 141.2 |

Experimental Protocols

Proposed Synthesis: Vilsmeier-Haack Formylation

Methodology:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).

-

Formylation: Dissolve the starting material, 4-nitrophenylacetic acid (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture and pour it slowly onto crushed ice. Basify the solution by adding a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate to the final dialdehyde. This step should be performed carefully under cooling.

-

Isolation and Purification: The resulting solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound via Vilsmeier-Haack reaction.

Application in Thiobarbituric Acid Reactive Substances (TBARS) Assay

Malondialdehyde (MDA) and its derivatives are well-known biomarkers for lipid peroxidation, a process indicative of oxidative stress.[7] The most common method for their quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] In this assay, the malonaldehyde derivative reacts with two equivalents of 2-thiobarbituric acid (TBA) under acidic conditions and heat to produce a stable, pink-colored fluorescent adduct, which can be quantified spectrophotometrically.[7][9]

Methodology:

-

Reagent Preparation:

-

TBA Reagent: Prepare a solution of 0.5% (w/v) 2-thiobarbituric acid in 20% (v/v) trichloroacetic acid (TCA). Gentle heating may be required to dissolve the TBA.

-

Acid Reagent: 1 M Phosphoric acid or 2.5 N HCl can be used to maintain an acidic environment.[9]

-

Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent ex vivo lipid peroxidation during the assay.[9]

-

-

Sample/Standard Preparation: Prepare a standard curve using a known concentration of this compound or a standard precursor like 1,1,3,3-tetramethoxypropane. Prepare biological or test samples in an appropriate buffer.

-

Reaction: To 250 µL of the sample or standard in a microcentrifuge vial, add 250 µL of the Acid Reagent followed by 250 µL of the TBA Reagent.[9]

-

Incubation: Vortex the mixture vigorously and incubate at 60-95 °C for 60 minutes.[9][10] This promotes the hydrolysis of any bound aldehyde and the subsequent reaction with TBA.

-

Measurement: After incubation, cool the vials on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 xg for 2-5 minutes to pellet any precipitate.[9]

-

Quantification: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance of the resulting pink chromogen at its maximum wavelength, which is typically around 532 nm.[11] The concentration of the malonaldehyde derivative in the sample is determined by comparing its absorbance to the standard curve.

Signaling Pathways and Logical Relationships

Role in Oxidative Stress Measurement

This compound serves as an analog for malondialdehyde (MDA), a key end-product of polyunsaturated fatty acid (PUFA) peroxidation. The logical pathway from oxidative stress to its detection using an MDA analog is a cornerstone of toxicology and disease research.

Caption: Logical workflow from oxidative stress to detection via the TBARS assay for malondialdehyde.

TBARS Chromophore Formation

The fundamental chemical reaction in the TBARS assay involves the nucleophilic attack of TBA on the dialdehyde. This occurs in a 2:1 stoichiometric ratio, leading to the formation of a conjugated trimethine dye, which is responsible for the characteristic pink color.

Caption: Reaction pathway for the formation of the chromophoric adduct in the TBARS assay.

References

- 1. PubChemLite - this compound (C9H7NO4) [pubchemlite.lcsb.uni.lu]

- 2. 18915-53-2 CAS MSDS (2-(4-NITROPHENYL)MALONDIALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C9H7NO4 | CID 12725383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of 2-(4-nitrophenyl)propanedial: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Structurally Related Compounds

Due to the absence of specific data for 2-(4-nitrophenyl)propanedial, the following table summarizes the CAS number and molecular weight of closely related nitrophenyl-containing propanol and propanediol derivatives. These compounds share key structural motifs with the target molecule and can offer insights into its potential physicochemical properties.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9 | 181.19 |

| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9 | 212.20 |

| 3-(4-nitrophenyl)propanal | 80793-24-4 | 179.175 |

Inferred Synthesis and Experimental Protocols

While a specific synthesis protocol for 2-(4-nitrophenyl)propanedial is not documented in the provided search results, a general understanding of synthetic routes for analogous compounds can inform potential methodologies.

Potential Synthetic Approach

The synthesis of a related compound, 2-(4-nitrophenyl)propan-2-ol, can be achieved through the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) or ethanol.[1] Another approach involves the nitration of a phenyl-containing precursor. The synthesis of various organic compounds, including those with a nitrophenyl group, often utilizes nitration reactions.[1]

A general workflow for the synthesis of a nitrophenyl-containing compound might involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of a nitrophenyl-containing organic compound.

Potential Biological Significance

The biological activity of compounds containing the 4-nitrophenyl group is an area of interest in medicinal chemistry. For instance, 2-(4-nitrophenyl)propan-2-ol is noted for its ability to inhibit certain enzymes, such as lipases.[1][2] The nitro group is a strong electron-withdrawing group which can influence the electronic properties, solubility, and reactivity of the molecule.[1] It often plays a role in enhancing bioactivity or serves as a directing group in further chemical modifications.[1] The nitro group can also be reduced to an amino group, which can then interact with various biological targets.[1]

The related compound, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a known intermediate in the synthesis of the antibiotic chloramphenicol, highlighting the pharmaceutical relevance of this structural class.[3]

Logical Pathway for Compound Analysis

The analysis and characterization of a newly synthesized compound like 2-(4-nitrophenyl)propanedial would follow a standard logical progression to confirm its structure and purity.

Caption: Standard workflow for the analysis and characterization of a synthesized chemical compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Nitrophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Nitrophenyl)malonaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data from publicly available databases and estimated values derived from structurally similar compounds. The experimental protocols for synthesis and data acquisition are based on established chemical principles.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-nitrophenyl)propanedial

-

Molecular Formula: C₉H₇NO₄[1]

-

Molecular Weight: 193.16 g/mol

-

CAS Number: 135599-73-4

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |

| ~8.2 - 8.4 | d | 2H | Aromatic protons (ortho to NO₂) |

| ~7.6 - 7.8 | d | 2H | Aromatic protons (meta to NO₂) |

| ~4.5 - 5.0 | s | 1H | Methine proton (-CH-) |

Disclaimer: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | Aldehydic carbons (-CHO) |

| ~148 - 152 | Aromatic carbon attached to NO₂ |

| ~140 - 145 | Quaternary aromatic carbon |

| ~128 - 132 | Aromatic carbons (meta to NO₂) |

| ~123 - 126 | Aromatic carbons (ortho to NO₂) |

| ~50 - 60 | Methine carbon (-CH-) |

Disclaimer: Estimated values are based on spectral data of related nitrophenyl and malonaldehyde derivatives.[2]

Table 3: Estimated Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch of aldehyde |

| ~1700 - 1725 | Strong | C=O stretch of aldehyde |

| ~1590 - 1610 | Medium-Strong | C=C stretch of aromatic ring |

| ~1510 - 1530 | Strong | Asymmetric N-O stretch of nitro group |

| ~1340 - 1360 | Strong | Symmetric N-O stretch of nitro group |

| ~850 | Strong | C-H out-of-plane bend for 1,4-disubstituted benzene |

Disclaimer: Estimated values are based on characteristic IR absorption frequencies for the functional groups present.

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 194.0448 | [M+H]⁺ |

| 216.0267 | [M+Na]⁺ |

| 192.0302 | [M-H]⁻ |

Source: Predicted data from PubChemLite.[1]

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route for this compound is via a Knoevenagel condensation of 4-nitrobenzaldehyde with a malonic acid derivative, followed by appropriate functional group transformations. A more direct approach could involve the Vilsmeier-Haack formylation of a suitable precursor. Below is a generalized protocol based on the reaction of 4-nitrophenylacetic acid derivatives.

Workflow for Synthesis and Purification

Caption: Synthetic and analytical workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of a suitable 4-nitrophenyl precursor in an appropriate inert solvent (e.g., anhydrous DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the formylating agent (e.g., Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide) dropwise at a controlled temperature (typically 0 °C).

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

3.2. Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet method (mixing a small amount of the solid sample with dry KBr and pressing it into a thin disk) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.

References

An In-depth Technical Guide to the Reactivity of the Malonaldehyde Functional Group

For Researchers, Scientists, and Drug Development Professionals

Core Content: Understanding the Reactivity of Malonaldehyde

Malonaldehyde (MDA), a three-carbon dialdehyde, is a highly reactive molecule and a key biomarker of oxidative stress.[1][2] It is primarily generated endogenously through the peroxidation of polyunsaturated fatty acids, a process initiated by reactive oxygen species (ROS).[1][2] Due to its electrophilic nature, MDA readily reacts with various nucleophilic biomolecules, including proteins, DNA, and phospholipids, leading to the formation of adducts and cross-links.[2][3][4] These modifications can alter the structure and function of these macromolecules, contributing to cellular dysfunction and the pathology of numerous diseases.[2][3]

Chemical Properties and Structure

In aqueous solutions, malonaldehyde exists in equilibrium between its dialdehyde form and its enol form.[2] The enol form is favored and can exist as both cis and trans isomers.[2] This tautomerization is crucial to its reactivity profile.

Data Presentation: Quantitative Analysis of Malonaldehyde Reactivity

The following tables summarize key quantitative data related to the reactivity of malonaldehyde with various biomolecules.

Table 1: Kinetic Data for Malonaldehyde Reactions

| Reactant | Reaction Type | Rate Constant (k) | Conditions | Reference(s) |

| Myofibrillar Protein | Adduct Formation | 0.0028 - 0.0745 h⁻¹ | 4 °C, pH 7.0 | [5] |

| Deoxyguanosine | Adduct Ring-Closure | Biphasic kinetics | pH dependent | [6] |

| Rabbit Meat Myofibrillar Protein | Adduct Formation | 0.0028 - 0.0745 h⁻¹ | 4 °C | [5] |

Table 2: Thermodynamic Data for Malonaldehyde-DNA Adduct Formation

| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference(s) |

| MDA + Guanine → M1G | 12.8 | 32.3 | 19.5 | DFT Calculation | [7] |

| MDA + Adenine → M1A | 14.1 | 29.5 | 15.4 | DFT Calculation | [7] |

| MDA + Cytosine → M1C | 10.3 | 29.2 | 18.9 | DFT Calculation | [7] |

Note: Thermodynamic data for MDA reactions is limited in the literature. The values presented are from computational studies and represent the gas phase at 298.15 K and 1 atm.[7]

Key Reactions of the Malonaldehyde Functional Group

Schiff Base Formation with Primary Amines

Malonaldehyde readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases. This reaction is a condensation reaction that involves the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. The resulting adducts are known as advanced lipoxidation end-products (ALEs).[2]

Michael Addition Reactions

The α,β-unsaturated nature of the enol form of malonaldehyde makes it susceptible to Michael addition reactions. Nucleophiles can attack the β-carbon, leading to the formation of a variety of adducts. This is a key mechanism for the formation of cross-links between proteins and other molecules.

DNA Adduct Formation

Malonaldehyde reacts with deoxyguanosine, deoxyadenosine, and deoxycytidine in DNA to form various adducts.[2] The primary and most studied adduct is M1G (pyrimido[1,2-a]purin-10(3H)-one), formed from the reaction with deoxyguanosine.[6] These DNA adducts are mutagenic and can block DNA replication.[6]

Experimental Protocols: Quantification of Malonaldehyde

The most common method for quantifying malonaldehyde is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored and fluorescent adduct that can be measured spectrophotometrically or fluorometrically.

Detailed Methodology for the TBARS Assay

This protocol is a synthesis of methodologies for plasma, serum, cell lysates, and tissue homogenates.

I. Reagent Preparation:

-

TBA Reagent: Dissolve thiobarbituric acid in a suitable buffer (e.g., acetic acid or phosphate buffer) to a final concentration of 0.67% (w/v).

-

Acid Reagent: Prepare a solution of an acid, such as trichloroacetic acid (TCA) (e.g., 10% w/v) or hydrochloric acid, to precipitate proteins and provide the acidic environment for the reaction.

-

MDA Standard: A commercially available malondialdehyde standard (often as a tetramethoxypropane solution which hydrolyzes to MDA) is used to generate a standard curve. Prepare a series of dilutions in deionized water.

-

Lysis Buffer (for cell and tissue samples): A suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

II. Sample Preparation:

-

Plasma/Serum:

-

Collect blood in appropriate tubes (with anticoagulant for plasma, without for serum).

-

Centrifuge to separate plasma or serum.

-

Samples can often be used directly or may require protein precipitation with the Acid Reagent.

-

-

Cell Lysates:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells using the prepared lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris. The supernatant is used for the assay.

-

-

Tissue Homogenates:

-

Excise and weigh the tissue.

-

Homogenize the tissue in cold lysis buffer on ice.

-

Centrifuge the homogenate to pellet debris. The supernatant is used for the assay.

-

III. Assay Procedure:

-

Pipette a specific volume of the sample or standard into a microcentrifuge tube.

-

Add the Acid Reagent to each tube to precipitate proteins. Vortex and incubate on ice.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes.

-

Add the TBA Reagent to each tube containing the supernatant.

-

Incubate the tubes in a heating block or water bath at 90-100°C for a specified time (e.g., 60 minutes).

-

Cool the tubes on ice to stop the reaction.

-

Transfer the reaction mixture to a microplate.

-

Measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) using a plate reader.

IV. Data Analysis:

-

Generate a standard curve by plotting the absorbance/fluorescence of the MDA standards against their concentrations.

-

Determine the concentration of MDA in the samples by interpolating their absorbance/fluorescence values on the standard curve.

-

Normalize the MDA concentration to the protein concentration of the sample if required.

Visualizations: Signaling Pathways and Experimental Workflows

Malonaldehyde-Induced Cellular Signaling

Malonaldehyde is not merely a marker of damage but also an active participant in cellular signaling, particularly in pathways related to oxidative stress. One of the key pathways affected by MDA is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: Malonaldehyde-induced activation of the MAPK signaling pathway leading to cellular apoptosis.

Experimental Workflow for the TBARS Assay

The following diagram illustrates the key steps in the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of malonaldehyde.

Caption: A generalized workflow for the quantification of malonaldehyde using the TBARS assay.

References

- 1. redalyc.org [redalyc.org]

- 2. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein modification by lipid peroxidation products: formation of malondialdehyde-derived N(epsilon)-(2-propenol)lysine in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

The Dual Nature of the Nitro Group: A Technical Guide to its Influence on Phenyl Ring Reactivity

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals on the profound impact of the para-nitro substituent on the reactivity of the phenyl ring. This guide details the electronic effects that govern the nitro group's ability to either deactivate or activate the aromatic system towards substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The introduction of a nitro group at the para position of a phenyl ring dramatically alters its chemical behavior, a phenomenon of critical importance in organic synthesis and drug design. This substituent exerts a powerful influence on the electron density of the aromatic system through a combination of strong electron-withdrawing inductive and resonance effects. This guide provides an in-depth exploration of how these electronic factors modulate the phenyl ring's reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as its effect on the acidity of attached functional groups.

Deactivation in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the phenyl ring acts as a nucleophile, attacking an electron-deficient species. The presence of the electron-withdrawing para-nitro group significantly diminishes the electron density of the ring, thereby deactivating it towards electrophiles. This deactivation is so pronounced that the nitration of nitrobenzene proceeds at a rate approximately 10 million times slower than that of benzene itself. The incoming electrophile is directed to the meta position, as the ortho and para positions are more strongly deactivated due to the resonance effect of the nitro group.

Table 1: Relative Rates of Electrophilic Nitration

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Nitrobenzene | ~1 x 10-7 |

Experimental Protocol: Nitration of Benzene

Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (C₆H₆)

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Ice bath

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Gradually add 17.5 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 55°C.

-

After the addition is complete, attach a condenser and heat the mixture to 60°C for 45 minutes with occasional shaking.

-

Cool the reaction mixture and pour it into 150 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the lower layer of nitrobenzene.

-

Wash the nitrobenzene layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.

Activation in Nucleophilic Aromatic Substitution

Conversely, the para-nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). In these reactions, the aromatic ring is attacked by a nucleophile. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. Consequently, p-nitrochlorobenzene is significantly more reactive towards nucleophiles than chlorobenzene.

Table 2: Relative Rates of Nucleophilic Aromatic Substitution with Sodium Methoxide

| Compound | Relative Rate |

| Chlorobenzene | 1 |

| m-Nitrochlorobenzene | ~102 |

| o-Nitrochlorobenzene | ~105 |

| p-Nitrochlorobenzene | ~7 x 109 |

Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitrobenzene

Objective: To synthesize 1-methoxy-4-nitrobenzene from 1-chloro-4-nitrobenzene.

Materials:

-

1-Chloro-4-nitrobenzene

-

Sodium methoxide (CH₃ONa)

-

Methanol (CH₃OH)

-

Reflux apparatus

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 0.075 g of 1-chloro-4-nitrobenzene in 2.4 mL of methanol.

-

Add 2.4 mL of a 25% solution of sodium methoxide in methanol to the flask along with a boiling chip.

-

Assemble a reflux apparatus and heat the mixture under reflux for 60 minutes.

-

After cooling, pour the reaction mixture into 4 mL of distilled water to precipitate the product.

-

Extract the product with 2 mL of dichloromethane.

-

Wash the organic layer with distilled water and dry it over anhydrous magnesium sulfate.

-

Evaporate the dichloromethane to obtain the solid 1-methoxy-4-nitrobenzene.

Influence on Acidity

The electron-withdrawing nature of the para-nitro group also significantly impacts the acidity of functional groups attached to the phenyl ring. By stabilizing the conjugate base through resonance, the nitro group increases the acidity of phenols and anilinium ions. This is reflected in the lower pKa values of p-nitrophenol and the p-nitroanilinium ion compared to their unsubstituted counterparts.[1][2][3][4]

Table 3: Acidity of Phenols and Anilinium Ions

| Compound | pKa |

| Phenol | 9.95[2] |

| p-Nitrophenol | 7.14[1] |

| Anilinium ion | 4.60[4] |

| p-Nitroanilinium ion | 1.0 |

Quantifying Substituent Effects: The Hammett Equation

The electronic effect of the para-nitro group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. The para-nitro group has a large positive σ value, indicative of its strong electron-withdrawing character.[6]

Table 4: Hammett Substituent Constant (σ)

| Substituent | σp |

| -H | 0.00 |

| -NO₂ | 0.78[6] |

Mechanistic Insights and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships discussed in this guide.

Caption: Electrophilic Aromatic Substitution Mechanism.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Caption: Effect of p-Nitro Group on Phenol Acidity.

Caption: Logical Flow of the Hammett Equation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. webqc.org [webqc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved The pKa of the anilinium ion (C_6H_5NH_3^+) is equal | Chegg.com [chegg.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

Literature review on the discovery and initial synthesis of 2-(4-Nitrophenyl)malonaldehyde.

A foundational discovery in the field of organic synthesis, the initial preparation of 2-(4-Nitrophenyl)malonaldehyde was a significant step in the exploration of substituted malonaldehydes. This technical guide provides a detailed overview of the seminal work, presenting the experimental protocol and key data from the first reported synthesis for researchers, scientists, and professionals in drug development.

The discovery and initial synthesis of this compound are attributed to the work of Z. Arnold and H. Holý, published in the journal Chemische Berichte in 1962. Their research detailed the formylation of 4-nitrophenylacetic acid using the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an active methylene compound. This innovative approach opened new avenues for the synthesis of a variety of 2-substituted malonaldehydes, which are valuable precursors in the synthesis of heterocyclic compounds and other complex organic molecules.

Summary of Quantitative Data

The following table summarizes the key quantitative data reported in the initial synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Nitrophenylacetic acid |

| Formylating Agent | Vilsmeier-Haack reagent (from POCl₃ and DMF) |

| Yield | 75% |

| Melting Point | 142-143 °C |

| Solvent for Recrystallization | Ethanol |

Experimental Protocol: The Vilsmeier-Haack Approach

The initial synthesis of this compound was achieved through the Vilsmeier-Haack formylation of 4-nitrophenylacetic acid. This method involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of 4-nitrophenylacetic acid to yield the target malonaldehyde after hydrolysis.

Detailed Methodology:

-

Preparation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and a dropping funnel, phosphorus oxychloride (3 equivalents) is dissolved in N,N-dimethylformamide (DMF) (5 equivalents) while cooling in an ice bath to maintain a temperature below 10 °C. The mixture is stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid (1 equivalent) is then added portion-wise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by heating at 60 °C for 4 hours.

-

Hydrolysis and Product Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway for the initial synthesis of this compound.

Caption: Synthetic pathway of this compound.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis.

Unlocking Therapeutic Potential: A Technical Guide to Nitrophenyl-Substituted Beta-Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning research landscape of nitrophenyl-substituted beta-dicarbonyls, a class of compounds demonstrating significant promise in medicinal chemistry. With a primary focus on the curcuminoid subclass, for which a substantial body of research exists, this document delves into their synthesis, biological activities, and mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Chemical and Therapeutic Significance

Beta-dicarbonyl compounds are characterized by two carbonyl groups separated by a single carbon atom. This unique structural motif imparts them with versatile reactivity and the ability to chelate metals. The introduction of a nitrophenyl substituent to this scaffold has been shown to modulate the electronic properties and biological activity of these molecules, leading to enhanced therapeutic potential.

Nitrophenyl-substituted beta-dicarbonyls, particularly curcuminoids, have garnered considerable attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets, making these compounds a fertile ground for further research and drug development.

Synthesis of Nitrophenyl-Substituted Beta-Dicarbonyls

The synthesis of nitrophenyl-substituted beta-dicarbonyls, especially curcuminoids, is most commonly achieved through aldol condensation reactions. A widely adopted method is a modification of the Pabon synthesis, which involves the condensation of a substituted aromatic aldehyde with a beta-dicarbonyl compound.

A key intermediate in the synthesis of asymmetric curcuminoids is a monosubstituted beta-dicarbonyl, which can then be reacted with a different aromatic aldehyde. For instance, the synthesis of (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dione involves a multi-step process starting with the formation of a boron complex with 2,4-pentanedione.

Key Research Areas and Supporting Data

The primary therapeutic areas of investigation for nitrophenyl-substituted beta-dicarbonyls are oncology and infectious diseases. The following sections summarize key findings and present quantitative data for comparison.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of nitrophenyl-substituted curcuminoids against a variety of cancer cell lines. The presence and position of the nitro group on the phenyl ring have been shown to be critical for activity.

| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dione | A549 (Lung) | 1.8 | 48 | [1] |

| PC-3 (Prostate) | 2.3 | 48 | [1] | |

| MCF-7 (Breast) | 3.5 | 48 | [1] | |

| K562 (Leukemia) | 0.9 | 48 | [2] | |

| N-(3-nitrophenylpyrazole) curcumin | A549 (Lung) | 5.2 | 72 | [3] |

| CCRF-CEM (Leukemia) | 2.9 | 72 | [3] | |

| Curcumin Analog 26 | LNCaP (Prostate) | 1.5 | Not Specified | [1] |

| PC-3 (Prostate) | 2.1 | Not Specified | [1] | |

| MCF-7 (Breast) | 2.8 | Not Specified | [1] | |

| MDA-MB-231 (Breast) | 3.2 | Not Specified | [1] | |

| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | 12.5 | 48 | [4] |

| MDA-MB-231 (Breast) | 13.84 | 48 | [4] | |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 4.95 | 48 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of curcuminoids are well-documented and are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Turmeric extract and its curcuminoid constituents have shown potent inhibition of NF-κB.[5][6]

| Compound | IC50 for NF-κB Inhibition (µM) | Reference |

| Turmeric Extract | 14.5 ± 2.9 | [5] |

| Curcumin | 18.2 ± 3.9 | [5] |

| Demethoxycurcumin (DMC) | 12.1 ± 7.2 | [5] |

| Bisdemethoxycurcumin (BDMC) | 8.3 ± 1.6 | [5] |

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that the biological activities of nitrophenyl-substituted beta-dicarbonyls, particularly their anti-inflammatory and anticancer effects, are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many pathological conditions, including cancer, NF-κB is constitutively active.

Curcumin and its analogs have been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of the IκB kinase (IKK) complex.[8] IKK is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, curcuminoids prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.

Experimental Protocols

This section provides a general, representative experimental protocol for the synthesis of a nitrophenyl-substituted curcuminoid, based on published methods. Researchers should adapt this protocol based on the specific reactants and desired product.

General Synthesis of an Asymmetric Nitrophenyl-Substituted Curcuminoid

Materials:

-

2,4-Pentanedione

-

Boric anhydride (B₂O₃)

-

Anhydrous ethyl acetate

-

Substituted aromatic aldehyde (e.g., vanillin)

-

Tributyl borate

-

4-Nitrobenzaldehyde

-

n-Butylamine

-

1 N Hydrochloric acid (HCl)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Formation of the Boron-Pentanedione Complex: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-pentanedione and boric anhydride in anhydrous ethyl acetate. Stir the mixture at an elevated temperature (e.g., 70-80 °C) for several hours to form the boron complex.

-

First Condensation: In a separate flask, dissolve the first substituted aromatic aldehyde (e.g., vanillin) and tributyl borate in anhydrous ethyl acetate and stir under nitrogen. Add the previously prepared boron-pentanedione complex to this solution.

-

Addition of Catalyst: Slowly add a solution of n-butylamine in anhydrous ethyl acetate to the reaction mixture.

-

Second Condensation: After a period of stirring, add the 4-nitrobenzaldehyde to the reaction mixture. Continue stirring at an elevated temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Workup: Cool the reaction mixture and quench by adding 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitrophenyl-substituted curcuminoid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Research Directions

The field of nitrophenyl-substituted beta-dicarbonyls presents several exciting avenues for future research:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a wider range of nitrophenyl-substituted beta-dicarbonyls beyond the curcuminoid scaffold are warranted to explore novel structure-activity relationships.

-

Mechanism of Action Studies: While the inhibition of NF-κB is a promising lead, further detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds.

-

Development of Drug Delivery Systems: Given the often-poor aqueous solubility of these compounds, the development of novel drug delivery systems, such as nanoparticles or liposomes, could significantly enhance their bioavailability and therapeutic efficacy.

-

Synergistic Combination Therapies: Investigating the potential of nitrophenyl-substituted beta-dicarbonyls in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

References

- 1. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Nitrophenyl)malonaldehyde, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and methodologies to effectively utilize this compound in their work.

Executive Summary

Understanding the solubility of this compound in common organic solvents is paramount for its application in chemical reactions, purification processes, and formulation development. While precise quantitative solubility data is not extensively available in published literature, this guide consolidates available qualitative information and provides a standardized experimental protocol for its determination. Furthermore, a proposed synthetic workflow for this compound is presented, offering a visual roadmap for its preparation.

Physicochemical Properties

This compound is a solid compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol .[1][2][3] Its structure, featuring a polar nitro group and two aldehyde functionalities on a phenyl ring, suggests a moderate to good solubility in polar organic solvents.

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents remains to be extensively documented. However, based on the principle of "like dissolves like" and data for structurally related compounds such as 4-nitrobenzaldehyde and nitrophenols, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and moderate solubility in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents is anticipated to be limited.

To facilitate further research and application, the following table provides a framework for documenting experimentally determined solubility data.

| Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility at 25°C (g/L) | Observations |

| Methanol | 32.04 | 32.7 | Data to be determined | |

| Ethanol | 46.07 | 24.5 | Data to be determined | |

| Acetone | 58.08 | 20.7 | Data to be determined | |

| Ethyl Acetate | 88.11 | 6.02 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Data to be determined | |

| Chloroform | 119.38 | 4.81 | Data to be determined | |

| Toluene | 92.14 | 2.38 | Data to be determined | |

| Hexane | 86.18 | 1.88 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, DMSO)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Report the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Synthesis Workflow

The synthesis of this compound can be approached through various synthetic routes. A plausible and logical workflow is outlined below, starting from 4-nitrotoluene. This multi-step synthesis involves oxidation, followed by formylation.

Caption: Proposed synthesis pathway for this compound.

Logical Relationships in Drug Development

The solubility of a compound like this compound is a critical parameter that influences multiple stages of the drug discovery and development pipeline. The following diagram illustrates these interconnected relationships.

Caption: Interdependence of solubility in the drug development process.

Conclusion

While a comprehensive quantitative solubility profile for this compound is yet to be established in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol offers a standardized approach to generating reliable solubility data, which is essential for the effective utilization of this compound in synthesis and drug development. The illustrative diagrams of the synthetic workflow and its role in the drug development pipeline further contextualize the importance of understanding the physicochemical properties of such key chemical intermediates.

References

- 1. 18915-53-2 CAS MSDS (2-(4-NITROPHENYL)MALONDIALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(4-NITROPHENYL)MALONDIALDEHYDE | 18915-53-2 [amp.chemicalbook.com]

- 3. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Nitrophenyl)malonaldehyde is a derivative of malonaldehyde featuring a 4-nitrophenyl substituent. The presence of the electron-withdrawing nitro group and the phenyl ring, in conjunction with the reactive malonaldehyde moiety, suggests potentially interesting electronic and chemical properties. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide outlines the theoretical framework for such an investigation, drawing parallels from computational and spectroscopic studies on related nitroaromatic and malonaldehyde derivatives.

Computational Methodology

The primary tool for investigating the electronic structure of molecules like this compound is computational quantum chemistry, particularly Density Functional Theory (DFT).

Proposed Computational Protocol

A robust computational protocol for studying the electronic properties of this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry should be optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: A range of electronic properties can then be calculated, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: To understand the charge distribution across the molecule.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

Spectroscopic Predictions:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts.

-

Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra.

-

A generalized workflow for these computational studies is depicted below.

Caption: A flowchart illustrating the typical computational workflow for the theoretical study of a molecule's electronic structure.

Predicted Electronic Properties

Based on studies of similar molecules, the following electronic properties for this compound can be anticipated. The quantitative data presented in the tables are hypothetical and serve as illustrative examples of what a computational study might yield.

Molecular Geometry

The molecule is expected to have a largely planar conformation, although some torsion around the bond connecting the phenyl ring to the malonaldehyde fragment is possible. Key predicted geometrical parameters are summarized in Table 1.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| C-C (phenyl ring) | ~1.39 Å |

| C-N (nitro group) | ~1.48 Å |

| N-O (nitro group) | ~1.23 Å |

| C-C (malonaldehyde) | ~1.45 Å |

| C=O (aldehyde) | ~1.22 Å |

| C-H (aldehyde) | ~1.10 Å |

| Dihedral Angle (Phenyl-Malonaldehyde) | 15-30° |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the malonaldehyde moiety, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the conjugated system. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

Caption: A representative energy level diagram for the HOMO and LUMO of this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro and aldehyde groups, indicating susceptibility to electrophilic attack. The positive potential (blue) is likely to be found around the hydrogen atoms.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic signatures of this compound.

UV-Vis Spectroscopy

The electronic absorption spectrum, calculated using TD-DFT, is expected to show absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of the extended conjugation and the nitro group is likely to result in absorption maxima at longer wavelengths compared to unsubstituted malonaldehyde.

Table 3: Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~350 - 400 | > 0.1 |

| HOMO-1 -> LUMO | ~280 - 320 | > 0.1 |

NMR Spectroscopy

The calculated 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule. The protons and carbons of the phenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C=O stretch (aldehyde) | 1680 - 1720 |

| N-O stretch (nitro, asymmetric) | 1500 - 1550 |

| N-O stretch (nitro, symmetric) | 1330 - 1370 |

| C-H stretch (aldehyde) | 2700 - 2800 |

| Aromatic C-H stretch | 3000 - 3100 |

Proposed Experimental Validation

The theoretical predictions should be validated through experimental studies.

Synthesis and Characterization

The synthesis of this compound would be the first step, followed by standard characterization techniques such as melting point, elemental analysis, and mass spectrometry.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent to compare with the TD-DFT predictions.

-

NMR Spectroscopy: 1H and 13C NMR spectra will provide crucial information about the molecular structure.

-

FT-IR and FT-Raman Spectroscopy: These techniques will allow for the identification of the characteristic vibrational modes.

The interplay between theoretical predictions and experimental results is crucial for a thorough understanding of the electronic structure.

Caption: A flowchart outlining the experimental steps for validating the theoretical predictions on the electronic structure.

Conclusion

This technical guide provides a roadmap for the theoretical and experimental investigation of the electronic structure of this compound. By employing a combination of DFT calculations and various spectroscopic techniques, a detailed understanding of the molecule's geometric parameters, frontier molecular orbitals, charge distribution, and spectroscopic properties can be achieved. The insights gained from such studies will be invaluable for exploring the potential applications of this and related compounds in diverse scientific fields. While this guide is based on extrapolations from similar molecules, it establishes a solid foundation for future research endeavors.

Methodological & Application

Application Notes and Protocols for 2-(4-Nitrophenyl)malonaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(4-nitrophenyl)malonaldehyde as a versatile building block in the synthesis of various pharmaceutically relevant heterocyclic compounds. Due to its bifunctional nature as a 1,3-dielectrophile, this compound is a valuable precursor for the construction of pyrazoles, pyrimidines, and pyridines, core structures in many therapeutic agents.

While specific experimental data for this compound is limited in the available literature, this document outlines generalized, robust protocols based on well-established reactions of analogous 1,3-dicarbonyl compounds. These protocols serve as a foundational guide for researchers to develop specific synthetic methodologies.

Synthesis of 4-(4-Nitrophenyl)pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can react with hydrazine or its substituted derivatives to yield 4-(4-nitrophenyl)pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Generalized Reaction Scheme:

Caption: Synthesis of 4-(4-Nitrophenyl)pyrazoles.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrazoles

| Hydrazine Derivative (R-NHNH₂) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Hydrazine hydrate | Acetic acid (cat.) | Ethanol | 2-6 | Reflux | Not available |

| Phenylhydrazine | Acetic acid (cat.) | Ethanol | 3-8 | Reflux | Not available |

| Methylhydrazine | None | Methanol | 4-12 | Room Temp. | Not available |

Experimental Protocol (General Procedure):

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq.).

-

If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 4-(4-nitrophenyl)pyrazole.

Synthesis of 4-(4-Nitrophenyl)pyrimidines

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with a variety of N-C-N building blocks such as urea, thiourea, guanidine, or amidines. This compound is expected to react with these reagents to form the corresponding 4-(4-nitrophenyl)pyrimidine derivatives.

Generalized Reaction Scheme:

Caption: Synthesis of 4-(4-Nitrophenyl)pyrimidines.

Table 2: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrimidines

| N-C-N Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Urea | Sodium ethoxide | Ethanol | 6-12 | Reflux | Not available |

| Thiourea | Sodium ethoxide | Ethanol | 5-10 | Reflux | Not available |

| Guanidine hydrochloride | Sodium hydroxide | Water/Ethanol | 4-8 | Reflux | Not available |

| Acetamidine hydrochloride | Potassium carbonate | DMF | 8-16 | 100 | Not available |

Experimental Protocol (General Procedure):

-

A solution of a suitable base (e.g., sodium ethoxide, potassium carbonate) is prepared in the chosen solvent (e.g., ethanol, DMF).

-

To this solution, this compound (1.0 eq.) and the N-C-N reagent (e.g., urea, guanidine hydrochloride) (1.0-1.5 eq.) are added.

-

The reaction mixture is stirred at the appropriate temperature (from room temperature to reflux) for the required time, with monitoring by TLC.

-

After completion, the reaction is cooled and neutralized with an acid (e.g., acetic acid or dilute HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification is achieved by recrystallization or column chromatography to yield the pure 4-(4-nitrophenyl)pyrimidine derivative.

Synthesis of 3-Substituted-5-(4-nitrophenyl)pyridines

The Hantzsch pyridine synthesis and related methodologies can be adapted for the synthesis of pyridines from 1,3-dicarbonyl compounds. A plausible approach for synthesizing pyridines from this compound involves a multi-component reaction with an aldehyde and a source of ammonia, often with an active methylene compound.

Generalized Reaction Scheme (Kröhnke Pyridine Synthesis Analogue):

Caption: Synthesis of Substituted 5-(4-Nitrophenyl)pyridines.

Table 3: Hypothetical Reaction Parameters for the Synthesis of 5-(4-Nitrophenyl)pyridines

| α,β-Unsaturated Ketone | Ammonia Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Chalcone | Ammonium acetate | Acetic acid | 8-24 | Reflux | Not available |

| Benzylideneacetone | Ammonium acetate | Ethanol | 12-36 | Reflux | Not available |

Experimental Protocol (General Procedure):

-